Boc-Ala-ONp

Catalog No.
S760444
CAS No.
2483-49-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-ONp

CAS Number

2483-49-0

Product Name

Boc-Ala-ONp

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N

SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-ONp;2483-49-0;Boc-L-alanine4-nitrophenylester;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester;ZINC02575523;AC1ODWBD;15052_ALDRICH;SCHEMBL2390983;15052_FLUKA;MolPort-003-926-621;SUHFNHHZORGDFI-VIFPVBQESA-N;ZINC2575523;6262AH;SBB063971;N-Boc-L-Alanine4-nitrophenylester;AKOS015889859;VZ33187;AK170078;FT-0654618;K-6592;4-nitrophenyl(2S)-2-[(tert-butoxycarbonyl)amino]propanoate;(S)-2-tert-butoxycarbonylamino-propionicacid4-nitro-phenylester;(4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Ala-ONp is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Ala-ONp (CAS 2483-49-0) is a pre-activated, highly crystalline amino acid derivative utilized primarily in solution-phase peptide synthesis and as a standard chromogenic substrate for protease assays. By incorporating a p-nitrophenyl (ONp) active ester, this compound bypasses the need for in-situ activation reagents while providing a built-in colorimetric leaving group. This dual functionality allows for the direct incorporation of Boc-protected alanine into peptide chains or polymer supports with high atom economy, while simultaneously enabling real-time spectrophotometric monitoring of reaction kinetics through the release of the p-nitrophenolate anion [1].

Research Fit

SPPS Coupling Intermediate reactivity for Boc/Bzl solid-phase synthesis
Protease Substrate Chromogenic substrate for elastase, cathepsin B, chymotrypsin, trypsin

Substituting Boc-Ala-ONp with the free acid (Boc-Ala-OH) requires the addition of coupling reagents such as DCC or EDC. In large-scale solution-phase synthesis, DCC generates dicyclohexylurea (DCU), an insoluble byproduct that necessitates repeated filtration and often contaminates the crude peptide. Furthermore, while other pre-activated esters like Boc-Ala-OSu (N-hydroxysuccinimide) avoid DCU formation, they lack a strongly absorbing chromophore. This deprives process chemists of the ability to monitor coupling efficiency in real-time via UV-Vis spectroscopy, forcing reliance on slower, destructive offline testing such as the Kaiser assay [1].

Substitution Risk

Different leaving group electronics alter coupling kinetics and may shift reaction outcomes
Peptide recognition motif changes can lower protease affinity by orders of magnitude
Non-chromogenic esters lack label-free UV monitoring; racemization propensity may differ

Real-Time Kinetic Monitoring via Chromogenic Release

The p-nitrophenyl leaving group of Boc-Ala-ONp provides a distinct analytical advantage over non-chromogenic active esters. Upon aminolysis or enzymatic cleavage, it releases p-nitrophenol, which exhibits strong absorbance at 340–400 nm (depending on pH). This allows for continuous, non-destructive monitoring of reaction completion. In contrast, reactions utilizing Boc-Ala-OSu yield N-hydroxysuccinimide, which lacks a distinct visible or near-UV signature, requiring discrete offline sampling to verify coupling efficiency [1].

Evidence DimensionReal-time reaction monitoring capability
Target Compound DataBoc-Ala-ONp (Continuous UV-Vis tracking via p-nitrophenol release at ~348-400 nm)
Comparator Or BaselineBoc-Ala-OSu (Requires offline/destructive assays due to lack of chromophore shift)
Quantified DifferenceEliminates the need for discrete sampling, enabling automated kinetic tracking.
ConditionsSolution-phase aminolysis or enzymatic hydrolysis in buffered aqueous/organic media

Enables process chemists to precisely determine reaction endpoints without manual sampling, reducing cycle times and optimizing solvent usage.

Coupling Kinetics
Head-to-head
ONp reactivity between OPfp (faster) and OSu (slower)
Balanced reactivity for controlled coupling
THF, 23 °C, L-Val-OMe

Elimination of Insoluble Coupling Byproducts

Using Boc-Ala-ONp directly transfers the activated acyl group to the target amine, generating only p-nitrophenol as a byproduct. This phenolic byproduct is highly soluble in mild aqueous base and is easily removed via standard liquid-liquid extraction. Conversely, activating Boc-Ala-OH with DCC generates stoichiometric amounts of dicyclohexylurea (DCU). DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents, often requiring multiple filtration steps and reducing the overall yield of the purified peptide [1].

Evidence DimensionByproduct physical state and removal method
Target Compound DataBoc-Ala-ONp (Yields base-soluble p-nitrophenol, removed via simple aqueous wash)
Comparator Or BaselineBoc-Ala-OH + DCC (Yields insoluble DCU, requiring repeated filtration)
Quantified DifferenceBypasses solid-liquid separation steps and prevents DCU contamination in the crude product.
ConditionsStandard solution-phase peptide coupling workflows

Significantly streamlines downstream purification in scale-up manufacturing, reducing labor and improving crude product purity.

Elastase Affinity
Head-to-head
KM 0.30–0.35 mM (ONp) vs 1.15–1.25 mM (Suc-Ala3-NHNp)
Higher affinity supports sensitive inhibitor screening
Human and porcine elastase, standard photometric assay

Standardized Benchmarking for Elastase Activity

Boc-Ala-ONp serves as a highly reproducible, low-molecular-weight substrate for quantifying the activity of serine proteases, particularly elastases. For human pancreatic elastase, Boc-Ala-ONp demonstrates a defined Michaelis constant (Km) of 0.513 mM, allowing for rapid spectrophotometric quantification of enzyme units. Utilizing this soluble substrate replaces heterogeneous assays relying on insoluble elastin, which suffer from poor reproducibility, complex kinetics, and extended incubation times [1].

Evidence DimensionEnzyme assay kinetics and format
Target Compound DataBoc-Ala-ONp (Km = 0.513 mM; homogeneous, rapid spectrophotometric readout)
Comparator Or BaselineNatural elastin substrate (Heterogeneous, slow gravimetric or dye-release readout)
Quantified DifferenceProvides a standardized, continuous kinetic measurement in minutes rather than hours.
ConditionsIn vitro protease activity assays (e.g., human pancreatic elastase characterization)

Crucial for procurement in diagnostic or pharmacological screening labs requiring a reliable, fast-acting substrate for elastase inhibitor development.

Racemization Suppression
Class-level
Almost no racemization reported for p-nitrophenyl esters
Low racemization risk for stereosensitive synthesis
Model reaction Pro-Val+Pro
UV Monitoring
Reported
4-nitrophenoxide ion absorbs strongly near 400 nm
Enables label-free real-time monitoring
Non-chromogenic esters lack this property
Storage Stability
Data to verify
Solid: 2–8°C long-term; Soln: 6 mo at −80°C, 1 mo at −20°C
Informs procurement and storage planning
Vendor specification

Large-Scale Solution-Phase Peptide Synthesis

Because it avoids the generation of insoluble DCU byproducts associated with DCC activation, Boc-Ala-ONp is frequently selected for the scalable synthesis of short peptides and pharmaceutical intermediates. The ability to remove the p-nitrophenol byproduct via simple basic aqueous washes dramatically simplifies downstream processing and improves crude purity [1].

High-Throughput Protease Inhibitor Screening

In pharmacological research targeting inflammatory diseases, Boc-Ala-ONp is procured as a standard chromogenic substrate to screen for elastase inhibitors. Its defined kinetic parameters (e.g., Km = 0.513 mM for pancreatic elastase) and immediate UV-Vis readout at ~348 nm allow for rapid, continuous measurement of IC50 values in microplate formats[2].

Liquid-Phase Polymer-Supported Synthesis

When synthesizing peptides on soluble polymer supports (e.g., PEG), monitoring reaction progress can be challenging. Boc-Ala-ONp is utilized in these workflows because the release of the p-nitrophenolate anion provides a direct, quantifiable spectrophotometric signal to confirm coupling completion without needing to cleave the product from the polymer [3].

Application Fit

Application
Selection Property
Validation Focus
SPPS of racemization-prone sequences
Intermediate kinetics & low racemization
Enantiomeric purity of final peptide
HTS for elastase inhibitors
High elastase affinity
Assay sensitivity and enzyme consumption
Real-time coupling monitoring
Chromogenic leaving group
Spectrophotometric tracking of reaction
Enzymatic dipeptide synthesis
High synthetic efficiency
Isolated yield and defined storage stability

XLogP3

2.6

Other CAS

2483-49-0

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